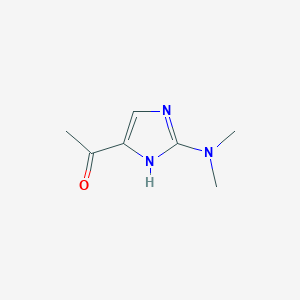
1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone is a heterocyclic compound with a unique structure that includes an imidazole ring substituted with a dimethylamino group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-dimethylaminoethylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazole ring, which is then oxidized to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the reaction time varying from a few hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions: 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1-(2-(Dimethylamino)ethyl)-1H-imidazole: Similar structure but lacks the ethanone moiety.
1-(2-(Dimethylamino)-1H-pyrazol-4-yl)ethanone: Contains a pyrazole ring instead of an imidazole ring.
1-(2-(Dimethylamino)-1H-thiazol-4-yl)ethanone: Contains a thiazole ring instead of an imidazole ring.
Uniqueness: 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of both the dimethylamino group and the ethanone moiety, which confer distinct chemical reactivity and biological activity. The imidazole ring provides a versatile scaffold for further functionalization, making this compound valuable in various research and industrial applications.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
1-[2-(dimethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5(11)6-4-8-7(9-6)10(2)3/h4H,1-3H3,(H,8,9) |
InChIキー |
RJJQULFAZFYWBV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C(N1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
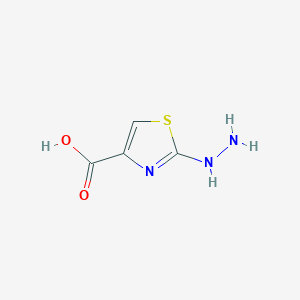
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
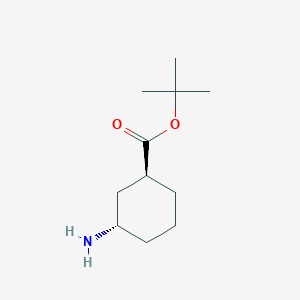

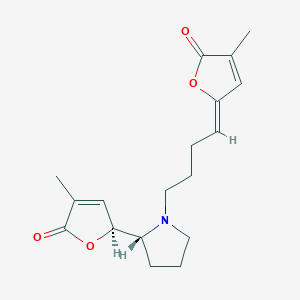
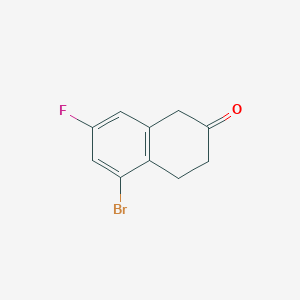
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)

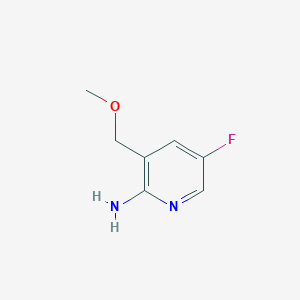
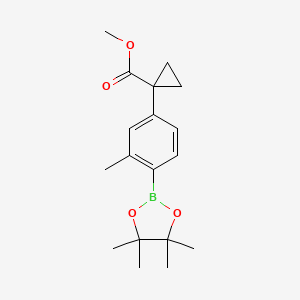

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)
